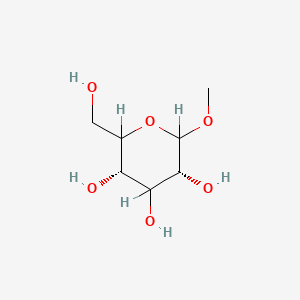
Methylglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylglucoside is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Tracers in Medical Imaging
One of the most notable applications of methylglucoside is its use as a tracer in positron emission tomography (PET) imaging. The compound can be labeled with carbon-11 to produce 11C-methyl-D-glucoside, which serves as a nonmetabolizable tracer selectively transported by sodium-dependent glucose transporters (SGLTs).
Case Study: Synthesis and Evaluation of 11C-Methyl-D-Glucoside
- Objective : To synthesize 11C-methyl-D-glucoside and evaluate its biodistribution and transport characteristics.
- Methods : The compound was synthesized via methylation of glucose using 11C-methyl triflate. High-performance liquid chromatography was employed to separate the anomers.
- Results : The study demonstrated that both α- and β-anomers were effectively reabsorbed in the kidneys, with β-methyl-D-glucoside showing higher renal accumulation. This suggests its potential for visualizing renal function in vivo using PET imaging .
| Anomer | Accumulation in Kidneys | Urinary Excretion |
|---|---|---|
| α-Methyl-D-glucoside | Moderate | Low |
| β-Methyl-D-glucoside | High | Low |
Pharmacological Research
Methylglucosides are also investigated for their pharmacological properties, particularly their interaction with glucose transport systems. Research indicates that these compounds can inhibit or modulate the activity of SGLTs, making them potential candidates for therapeutic agents in conditions like diabetes.
Case Study: Transport Mechanism Analysis
- Objective : To analyze the transport properties of α- and β-methyl-D-glucosides via human SGLT1.
- Methods : Xenopus laevis oocytes expressing hSGLT1 were used to measure transport rates.
- Results : Both anomers exhibited similar maximal transport rates and affinities, indicating their potential as substrates for SGLT1. This finding opens avenues for developing SGLT inhibitors based on methylglucosides .
Microbial Growth Studies
Research has shown that certain bacteria can utilize methylglucosides as a carbon source, which is crucial for understanding microbial metabolism and ecology.
Case Study: Bacillus subtilis Growth on Methyl-α-D-Glucoside
- Objective : To investigate the growth capabilities of Bacillus subtilis on methyl-α-D-glucoside.
- Methods : Bacterial cultures were exposed to varying concentrations of methyl-α-D-glucoside.
- Results : The bacterium showed growth after an initial lag phase, indicating its ability to metabolize this compound under specific conditions .
Cosmetic and Food Industry Applications
Methylglucosides are also utilized in cosmetic formulations due to their moisturizing properties and ability to enhance skin hydration. In the food industry, they serve as sweeteners or flavor enhancers due to their sugar-like taste.
Propriétés
Numéro CAS |
25360-07-0 |
|---|---|
Formule moléculaire |
C7H14O6 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(3S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5?,6-,7?/m1/s1 |
Clé InChI |
HOVAGTYPODGVJG-UVSYOFPXSA-N |
SMILES isomérique |
COC1[C@@H](C([C@@H](C(O1)CO)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















